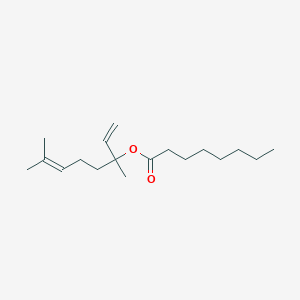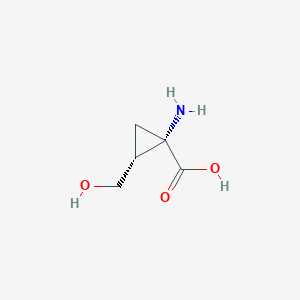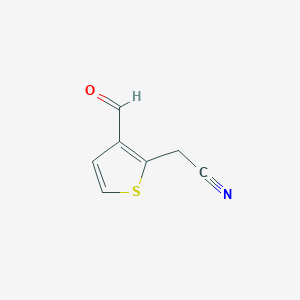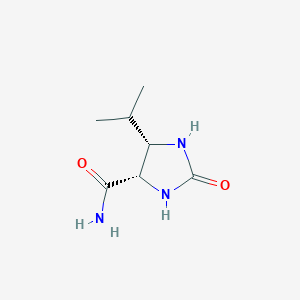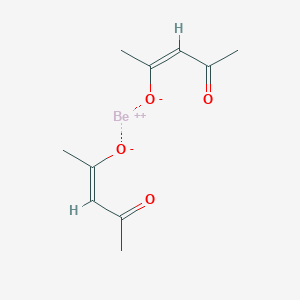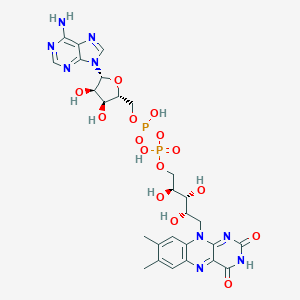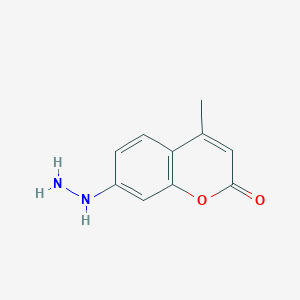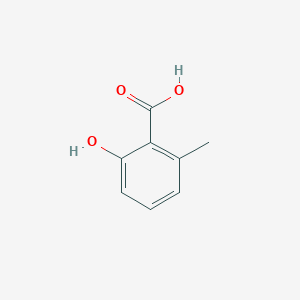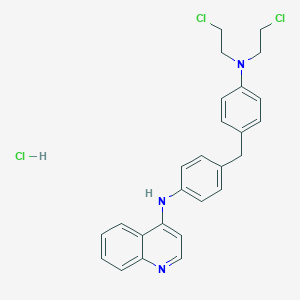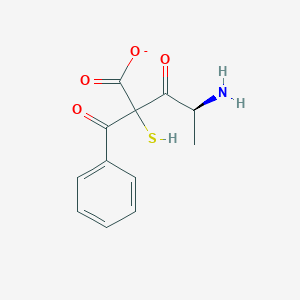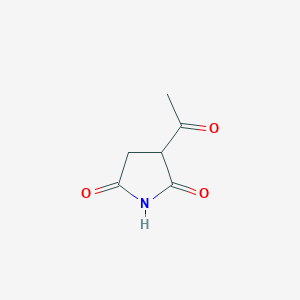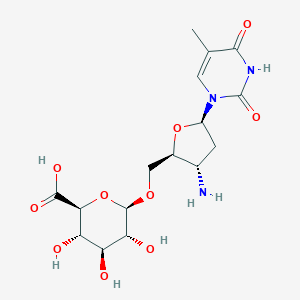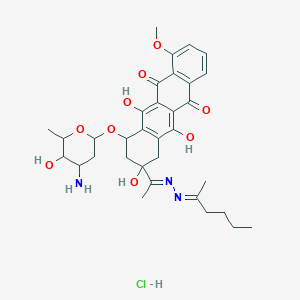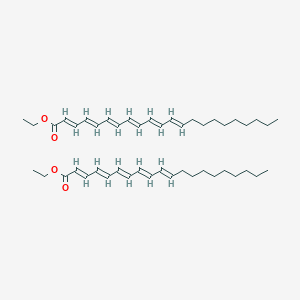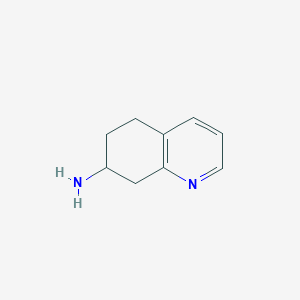
5,6,7,8-Tetrahydroquinolin-7-amine
カタログ番号 B161944
CAS番号:
133091-81-3
分子量: 148.2 g/mol
InChIキー: WRFZQXPAFCXTTC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
5,6,7,8-Tetrahydroquinolin-7-amine is a chemical compound with the molecular formula C9H12N2 . It is a versatile material used in scientific research.
Synthesis Analysis
A series of N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines have been prepared and used in individually reacting with iron chloride under nitrogen atmosphere to form their iron (II) complexes . Another study reported the synthesis of a series of novel tetrahydroquinolinones and assessed their ability to inhibit CRC growth and proliferation by evoking cellular stress through ROS .Molecular Structure Analysis
The molecular weight of 5,6,7,8-Tetrahydroquinolin-7-amine is 148.20500 . The molecular formula is C9H12N2 .Chemical Reactions Analysis
In a study, five types of N-(2-(diphenylphosphino)ethyl)-2-R-5,6,7,8-tetrahydroquinolin-8-amines (R = H L1, Me L2, i Pr L3, Cl L4, Ph L5) along with one example of an N-isopropyl-5,6,7,8-tetrahydroquinolin-8-amine (L6) have been prepared and employed as neutral ligand supports for zinc (II) chloride complexes .科学的研究の応用
Enzymatic Resolution and Chiral Synthesis
- Spontaneous enzymatic dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline was observed using Candida antarctica Lipase B. This process achieved a yield of >60% of (R)-acetamide from racemic amine, demonstrating a pathway for enantioselective synthesis (Crawford, Skerlj, & Bridger, 2007).
Chemical Synthesis and Reactions with Sodium and Potassium Amides
- The interaction of polyfluorinated quinolines, including 5,6,7,8-tetrahydroquinoline derivatives, with sodium or potassium amide in liquid ammonia leads to nucleophile addition and amination, showcasing its potential in synthetic chemistry (Gurskaya, Selivanova, & Shteingarts, 2012).
Biological Activity and Inhibition of Enzymes
- Tetrahydroquinazoline derivatives, closely related to tetrahydroquinoline, have been explored as nonclassical inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii, indicating potential antitumor and antimicrobial applications (Gangjee, Zaveri, Kothare, & Queener, 1995).
Chelate Synthesis for Complex Formation
- Tetrahydroquinazolinone derivatives, related to tetrahydroquinoline, have been synthesized for potential use in preparing boron chelate complexes, highlighting their applicability in complex formation and coordination chemistry (Dorokhov & Present, 1994).
Pharmacological Research - 5-HT2C Receptor Agonists
- Tetrahydroquinoline-based tricyclic amines, which include tetrahydroquinoline structures, have been investigated as potent and selective agonists of the 5-HT2C receptor, a target of interest in neuropsychopharmacology (Schrader et al., 2016).
Preparation Methods and Synthetic Applications
- Catalytic hydrogenation techniques have been employed for the preparation of amino-substituted tetrahydroquinolines, demonstrating a versatile methodology in organic synthesis (Skupinska, McEachern, Skerlj, & Bridger, 2002).
Synthesis and Characterization of Derivatives
- One-pot multicomponent reactions have been used to synthesize tetrahydro derivatives of quinazoline-2-amine, showcasing the efficiency and versatility of such methods in organic chemistry (Tugcu & Turhan, 2018).
Transfer Hydrogenation Catalysis
- Research involving ruthenium(ii) chelates with tetrahydroquinoline structures has led to efficient catalysts for the transfer hydrogenation of ketones, highlighting the role of these compounds in catalysis (Li et al., 2018).
Safety And Hazards
特性
IUPAC Name |
5,6,7,8-tetrahydroquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-2,5,8H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFZQXPAFCXTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564536 | |
| Record name | 5,6,7,8-Tetrahydroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinolin-7-amine | |
CAS RN |
133091-81-3 | |
| Record name | 5,6,7,8-Tetrahydroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


This compound was prepared from ammonium acetate (1 54 g, 20 mmol) and 5,6-dihydroquinoline (2.31 g, 10 mmol) using the method described in Example 36 and ethyl acetate instead of ether as the extracting solvent.



試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

